(2-Methyloxan-4-yl)methanamine, also known as (2-methyloxan-4-yl)methanamine hydrochloride, is an organic compound with the molecular formula and a molecular weight of 165.66 g/mol. It features a methyloxane structure, which contributes to its unique chemical properties. The compound is primarily utilized in scientific research due to its potential applications in various fields, including medicinal chemistry and materials science.
This compound falls under the category of amines and is classified as a secondary amine due to the presence of two carbon chains attached to the nitrogen atom. Its hydrochloride form is often used in laboratory settings for increased stability and solubility in aqueous solutions.
The synthesis of (2-methyloxan-4-yl)methanamine generally involves several key steps:
In laboratory settings, reactions are often conducted under inert atmospheres (e.g., nitrogen) to prevent oxidation or degradation of sensitive intermediates. Temperature and pH are carefully monitored to optimize yields and minimize by-products .
The molecular structure of (2-methyloxan-4-yl)methanamine can be represented by its canonical SMILES notation: CC1CC(CCO1)CN.Cl
. This notation indicates the presence of a cyclic ether (oxane) and a methanamine functional group.
(2-Methyloxan-4-yl)methanamine can undergo various chemical reactions, including:
Common reagents for these reactions include:
The mechanism of action for (2-methyloxan-4-yl)methanamine involves its interaction with biological targets, particularly enzymes and receptors. The presence of the methyloxane moiety may enhance its lipophilicity, allowing it to penetrate biological membranes more effectively.
In biochemical pathways, this compound may act as a substrate or inhibitor depending on its structural modifications and the specific biological context . The trifluoromethyl group in similar compounds has been shown to enhance stability and reactivity, indicating potential for similar effects in this compound.
Relevant data indicate that this compound maintains its integrity across various experimental conditions, making it suitable for diverse applications in research .
(2-Methyloxan-4-yl)methanamine has several notable scientific uses:
Research continues into optimizing its synthesis and expanding its applications across various scientific disciplines.
Traditional synthesis of (2-methyloxan-4-yl)methanamine relies on linear sequences involving tetrahydropyran ring formation followed by strategic functionalization. The most established approach begins with γ-valerolactone derivatives that undergo acid-catalyzed cyclization with appropriate diols under azeotropic conditions to construct the 2-methyltetrahydropyran scaffold. This generates the key chiral center at C4, which is essential for the compound's stereochemical integrity in pharmaceutical applications. Subsequent bromination at the 4-position using PBr₃ or Appel reaction conditions introduces a handle for nucleophilic displacement. The critical amination step employs phthalimide via the classical Gabriel synthesis or direct azidation (SN₂ reaction) followed by Staudinger reduction or catalytic hydrogenation to install the primary amine functionality [9].
A significant limitation of this route is the moderate enantioselectivity (typically 60-75% ee) obtained during the cyclization step when using racemic starting materials. Resolution techniques including diastereomeric salt crystallization with chiral acids (e.g., dibenzoyl-L-tartaric acid) or enzymatic resolution of intermediate esters are required to obtain enantiopure material. These additional steps contribute to substantial yield reduction, with overall yields rarely exceeding 15-20% in multistep sequences. The final step often requires hydrochloride salt formation (e.g., using HCl in diethyl ether) to crystallize and stabilize the free amine, which is prone to oxidation and CO₂ absorption upon atmospheric exposure [1] [9].
Contemporary research has focused on asymmetric catalytic hydrogenation and reductive amination strategies to overcome limitations of traditional synthesis. A breakthrough approach employs chiral Ru(II)-diamine catalysts for enantioselective hydrogenation of 4-(aminomethyl)-2-methyl-3,6-dihydro-2H-pyran precursors. This method achieves exceptional enantiomeric excess (92-95% ee) and higher atom economy by directly introducing the amine functionality while simultaneously establishing the stereocenter. The reaction proceeds under mild conditions (50°C, 20-50 bar H₂) with catalyst loadings as low as 0.5 mol%, significantly improving the process efficiency compared to linear syntheses [4].
Zeolite-encapsulated metal catalysts (e.g., Mo/HZSM-5) have demonstrated remarkable efficacy in facilitating one-pot reductive cyclization-amination sequences. These heterogeneous systems enable continuous flow processing at elevated temperatures (200-300°C) with minimal catalyst deactivation. Their microporous architecture provides shape-selective confinement that suppresses undesired polymerization side reactions, enhancing selectivity toward the tetrahydropyranyl scaffold. Catalyst modification through supercritical fluid deposition techniques further optimizes metal dispersion within zeolite channels, reducing coke formation and extending operational lifetimes beyond 100 hours [4].
Table 1: Comparative Analysis of Synthetic Methods for (2-Methyloxan-4-yl)methanamine
Synthetic Method | Key Catalyst/Reagent | Yield (%) | ee (%) | Key Advantage | Limitation |
---|---|---|---|---|---|
Traditional Cyclization-Amination | PBr₃, Phthalimide | 15-20 | 60-75 (pre-resolution) | Accessible reagents | Low enantioselectivity, Multiple steps |
Asymmetric Hydrogenation | Ru(II)-(S)-Diaminophosphine | 78-85 | 92-95 | High ee, Moderate pressure | Requires precious metal catalyst |
Zeolite-Catalyzed Reductive Amination | Mo/HZSM-5 (3 wt%) | 65 | Racemic | Continuous operation possible | High temperature requirement |
Biocatalytic Dynamic Kinetic Resolution | Immobilized ω-Transaminase | 82 | >99 | Aqueous conditions, High selectivity | Substrate engineering needed |
Salt formation represents a critical purification and stabilization strategy for (2-methyloxan-4-yl)methanamine due to the inherent instability of the free base. Hydrochloride salt formation remains the most widely employed approach, typically achieved by bubbling dry HCl gas through cold ethereal solutions of the free amine. This produces a crystalline solid with enhanced hygroscopic stability and defined melting characteristics (decomposition >220°C). The hydrochloride salt exhibits significantly improved aqueous solubility (≥50 mg/mL) compared to the free amine (<5 mg/mL), facilitating its handling in biological assay systems and formulation development [1] [5].
Alternative salt forms have been explored to modulate physicochemical properties for specific applications. The citrate salt provides superior crystallinity for X-ray structural characterization, while the tosylate salt offers enhanced solubility in aprotic solvents for organic transformations. Dihydrobromide salts have demonstrated utility in facilitating chromatographic purification of complex derivatives. Recent advances employ counterion exchange chromatography to generate pharmaceutically preferred salts (e.g., besylate, mesylate) with precisely controlled stoichiometries. These strategies maintain the chiral integrity of the parent molecule while offering tailored solubility profiles for diverse reaction conditions [5] [6].
Table 2: (2-Methyloxan-4-yl)methanamine Derivatives and Their Pharmaceutical Applications
Structural Derivative | Biological Target | Key Structural Feature | Therapeutic Area | Reference |
---|---|---|---|---|
N-(2-methyloxan-4-yl)-5-nitroquinolin-6-amine | PDE2 | Extended π-system for kinase pocket | Cognitive Disorders | [8] |
(2-Methoxypyridin-4-yl)methanamine Analogs | LOXL2 | Pyridine bioisostere | Antifibrotic Agents | [6] |
Substituted 5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine Derivatives | PDE2 | Triazolopyrimidine core | CNS Disorders | |
(2-Chloropyridin-4-yl)methanamine Hybrids | LOXL2 | Halogen for H-bond enhancement | Oncology | [5] |
CAS No.:
CAS No.: 3484-68-2
CAS No.: 86687-37-8
CAS No.: 481-94-7
CAS No.: 51999-19-0
CAS No.: 67584-42-3